REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].C[O:8][C:9]([C:11]1[NH:33][C:14]2[C:15]3[C:16]([C:29]([O:31]C)=[O:30])=[CH:17][C:18]([C:25]([O:27]C)=[O:26])=[N:19][C:20]=3[C:21](=[O:24])[C:22](=[O:23])[C:13]=2[CH:12]=1)=[O:10].Cl>O>[O:23]=[C:22]1[C:21](=[O:24])[C:20]2[N:19]=[C:18]([C:25]([OH:27])=[O:26])[CH:17]=[C:16]([C:29]([OH:31])=[O:30])[C:15]=2[C:14]2[NH:33][C:11]([C:9]([OH:10])=[O:8])=[CH:12][C:13]1=2 |f:0.1.2|
|
Name
|
|
Quantity
|
439 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC2=C(C=3C(=CC(=NC3C(C2=O)=O)C(=O)OC)C(=O)OC)N1
|
Name
|
|
Quantity
|
4.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
to stir at about 80° C. over a period of about 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Completion of reaction
|
Type
|
CUSTOM
|
Details
|
to precipitate the product [4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid] as dark red solid (about 160 g, 91%)
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
O=C1C2=C(C=3C(=CC(=NC3C1=O)C(=O)O)C(=O)O)NC(=C2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |